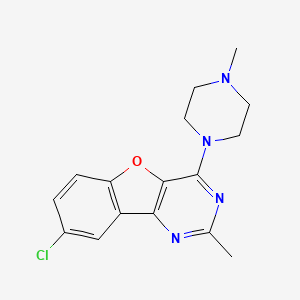

H4 Receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJLUPNSRRNJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Histamine H4 Receptor Antagonists

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine H4 receptor (H4R) is a G-protein coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2][3] Its activation by histamine mediates key events in inflammation and immune responses, such as chemotaxis, cytokine release, and mast cell activation.[1][3][4] Consequently, H4R has emerged as a significant therapeutic target for a range of inflammatory and autoimmune disorders, including atopic dermatitis, asthma, and pruritus.[3][4] H4R antagonists function by competitively binding to the receptor, thereby blocking histamine-induced downstream signaling. Many also exhibit inverse agonist properties, reducing the receptor's basal activity.[1] This guide provides a detailed technical overview of the in vitro mechanisms of action of H4R antagonists, outlines the key experimental protocols used for their characterization, presents quantitative data for prominent compounds, and visualizes the core signaling and experimental pathways.

H4 Receptor Signaling Pathways

The H4R is a member of the class A, rhodopsin-like GPCR family and primarily couples to the Gαi/o family of G-proteins.[1][3] Its activation initiates multiple downstream signaling cascades. H4R antagonists block these pathways by preventing the initial binding of histamine.

-

Gαi/o-Mediated Pathway: Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a primary signaling route for H4R.[5]

-

Calcium Mobilization: H4R activation also stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] This calcium flux is a critical signal for cellular responses like chemotaxis and degranulation.[4][5]

-

β-Arrestin Pathway: Like many GPCRs, H4R can also signal through a G-protein-independent pathway involving β-arrestin. The well-characterized antagonist JNJ7777120 has been shown to recruit β-arrestin, highlighting the complexity of H4R pharmacology where a compound can be an antagonist for one pathway while acting as an agonist for another.[1]

References

- 1. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 5. scispace.com [scispace.com]

Elucidating the H4 Receptor Antagonist Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling pathways modulated by histamine H4 receptor (H4R) antagonists. The H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, has emerged as a critical target in the development of therapeutics for inflammatory and immune disorders. Understanding the intricate signaling cascades initiated by H4R antagonism is paramount for the rational design and development of novel drugs. This document details the core signaling pathways, presents quantitative data for key antagonists, provides detailed experimental protocols for pathway elucidation, and includes visualizations to clarify complex interactions.

Core Signaling Pathways of H4 Receptor Antagonism

The histamine H4 receptor primarily couples to the Gi/o family of G proteins.[1] Activation of the H4R by its endogenous ligand, histamine, initiates a signaling cascade that is effectively blocked by H4R antagonists. The antagonism of H4R leads to the attenuation of downstream signaling events, ultimately resulting in the modulation of immune cell function.

The primary signaling pathway inhibited by H4R antagonists involves the following key steps:

-

Gαi/o Protein Inhibition: H4R antagonists prevent the histamine-induced conformational change in the receptor, thereby blocking the activation of associated Gαi/o proteins.[1]

-

Adenylyl Cyclase Activity: By inhibiting Gαi/o activation, H4R antagonists prevent the subsequent inhibition of adenylyl cyclase. This leads to a relative increase or maintenance of intracellular cyclic adenosine monophosphate (cAMP) levels that would otherwise be suppressed by H4R activation.[2]

-

Phospholipase C (PLC) and Calcium Mobilization: The βγ subunits of the dissociated G protein can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. H4R antagonists block this histamine-induced calcium mobilization.[3]

-

MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, p38, and JNK, is a crucial downstream effector of H4R signaling. H4R antagonists have been shown to inhibit the phosphorylation and activation of these kinases, thereby affecting cell proliferation, differentiation, and cytokine production.

-

STAT Pathway Inhibition: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT6, are involved in cytokine signaling and immune cell differentiation. H4R antagonists can modulate the phosphorylation and activity of these transcription factors.[4]

The culmination of these effects is the inhibition of various cellular responses, including chemotaxis of immune cells like eosinophils and mast cells, degranulation, and the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-17, and TNF-α.[5][6][7][8]

Quantitative Data on H4 Receptor Antagonists

The potency and selectivity of H4R antagonists are critical parameters in drug development. The following tables summarize key quantitative data for widely studied H4R antagonists.

Table 1: Binding Affinity (Ki) and Functional Antagonism (IC50) of H4R Antagonists

| Compound | Species | Assay Type | Cell Type/System | Ki (nM) | IC50 (nM) | Reference(s) |

| JNJ 7777120 | Human | Radioligand Binding | SK-N-MC cells | 4.1 | - | [9] |

| Human | [3H]histamine binding | Sf9 cells | 4.5 | - | [10] | |

| Human | Eosinophil Shape Change | Primary eosinophils | - | 300 | [5] | |

| Human | Eosinophil Chemotaxis | Primary eosinophils | - | 86 | [5] | |

| Mouse | Mast Cell Chemotaxis | Bone marrow-derived mast cells | - | - | [10] | |

| Rat | Radioligand Binding | Recombinant | 7.2 | - | [11] | |

| VUF-6002 (JNJ 10191584) | Human | Radioligand Binding | Recombinant | 26 | - | [5][12] |

| Human | Eosinophil Chemotaxis | Primary eosinophils | - | 530 | [5][12] | |

| Human | Mast Cell Chemotaxis | Primary mast cells | - | 138 | [5][12] | |

| A-943931 | Human | Radioligand Binding | Recombinant | 4.6 (pKi) | - | |

| Rat | Radioligand Binding | Recombinant | 3.8 (pKi) | - |

Table 2: Inhibition of Cytokine Release by H4R Antagonists

| Antagonist | Cell Type | Stimulus | Cytokine Inhibited | IC50 / % Inhibition | Reference(s) |

| JNJ 7777120 | Human Monocytes | Histamine | IL-6 | Dose-dependent decrease | [7] |

| Human Monocytes | Histamine | IFN-γ | Dose-dependent decrease | [7] | |

| Mouse Lymphocytes | Collagen | IL-17 | Significant reduction | [5][6] | |

| Human Blood | In vitro stimulation | IL-17 | Reduction | [6] | |

| JNJ 28307474 | Mouse | LPS (in vivo) | TNF-α | Significant reduction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of H4R antagonist signaling. The following sections provide step-by-step protocols for key experiments.

Mast Cell Chemotaxis Assay

This assay measures the ability of an H4R antagonist to inhibit the migration of mast cells towards a chemoattractant, such as histamine.

Materials:

-

Bone marrow-derived mast cells (BMMCs) or other suitable mast cell line

-

RPMI 1640 medium with 10% FBS

-

Histamine (chemoattractant)

-

H4R antagonist (e.g., JNJ 7777120)

-

24-well Transwell plates (5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Cell Preparation: Culture BMMCs in complete RPMI 1640 medium. On the day of the assay, harvest cells, wash with serum-free medium, and resuspend at a concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the H4R antagonist (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup: Add 600 µL of serum-free medium containing histamine (e.g., 100 nM) to the lower wells of the Transwell plate.

-

Add 100 µL of the antagonist-treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migration: After incubation, carefully remove the upper inserts. Scrape off the non-migrated cells from the top side of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom side of the membrane with methanol and stain with a suitable staining solution.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the antagonist concentration.

Calcium Mobilization Assay

This assay measures the ability of an H4R antagonist to block the histamine-induced increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human H4 receptor (or other suitable cell line)

-

DMEM with 10% FBS

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Histamine

-

H4R antagonist

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Plating: Seed the H4R-expressing HEK293 cells into 96-well black-walled plates at a density that will result in a confluent monolayer the next day.

-

Dye Loading: The following day, remove the culture medium and wash the cells once with HBSS.

-

Prepare the Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS).

-

Add 100 µL of the loading solution to each well and incubate for 1 hour at 37°C.

-

Washing: After incubation, wash the cells three times with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

-

Antagonist Addition: Add 50 µL of the H4R antagonist at various concentrations (or vehicle) to the wells and incubate for 20 minutes at room temperature.

-

Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

-

Record a baseline fluorescence for 10-20 seconds.

-

Add 50 µL of histamine (at a concentration that gives a submaximal response, e.g., EC80) to each well using the instrument's injector.

-

Continue recording the fluorescence intensity for at least 2 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage inhibition of the histamine response by the antagonist at each concentration and calculate the IC50 value.

Western Blot for Phospho-ERK1/2

This method is used to detect the phosphorylation status of ERK1/2, a key component of the MAPK pathway, following treatment with an H4R antagonist.

Materials:

-

HMC-1 cells or another suitable cell line expressing H4R

-

Cell culture medium

-

H4R antagonist

-

Histamine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture HMC-1 cells to 80-90% confluency. Serum-starve the cells overnight.

-

Pre-treat the cells with the H4R antagonist at the desired concentration for 1 hour.

-

Stimulate the cells with histamine (e.g., 1 µM) for 10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the image using an imaging system.

-

Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated ERK1/2 normalized to total ERK1/2.

cAMP Measurement Assay

This assay quantifies the intracellular levels of cAMP, which are modulated by the Gαi/o-coupled H4 receptor.

Materials:

-

HEK293 cells expressing the human H4 receptor

-

Cell culture medium

-

Forskolin

-

H4R antagonist

-

Histamine

-

cAMP assay kit (e.g., HTRF-based kit)

-

Plate reader compatible with the assay kit

Protocol:

-

Cell Plating: Seed H4R-HEK293 cells in a 96-well plate and grow to confluency.

-

Assay Procedure: On the day of the assay, remove the culture medium and replace it with stimulation buffer provided in the kit.

-

Add the H4R antagonist at various concentrations and incubate for 30 minutes at room temperature.

-

Add histamine (agonist) and forskolin (to stimulate adenylyl cyclase) to the wells. The final concentration of histamine should be around its EC80 to allow for inhibition to be observed.

-

Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific cAMP assay kit being used (e.g., addition of HTRF reagents).[13][14][15]

-

Measurement: Read the plate on a compatible plate reader.

-

Data Analysis: Generate a cAMP standard curve. Calculate the cAMP concentration in each sample based on the standard curve. Determine the percentage inhibition of the histamine-induced effect on cAMP levels by the antagonist and calculate the IC50 value.

Conclusion

This technical guide provides a foundational understanding of the H4 receptor antagonist signaling pathway, supported by quantitative data and detailed experimental protocols. The elucidation of these pathways is crucial for the continued development of H4R antagonists as a promising therapeutic class for a range of inflammatory and immune-mediated diseases. The provided methodologies offer a starting point for researchers to investigate the intricate mechanisms of H4R signaling and to characterize the pharmacological properties of novel antagonist compounds. As research in this field progresses, a deeper understanding of the nuanced signaling networks governed by the H4 receptor will undoubtedly pave the way for more targeted and effective therapies.

References

- 1. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. scispace.com [scispace.com]

- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H4 receptor regulates IL-6 and INF-γ secretion in native monocytes from healthy subjects and patients with allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VUF-6002 - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. youtube.com [youtube.com]

Cellular Targets of Histamine H4 Receptor Antagonists in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H4 receptor (H4R) has emerged as a critical regulator of immune and inflammatory responses.[1][2] Predominantly expressed on hematopoietic cells, the H4R plays a pivotal role in the chemotaxis of various immune cells, modulation of cytokine and chemokine production, and the differentiation of T cells.[1][3] Consequently, H4R antagonists are being actively investigated as a promising therapeutic strategy for a range of inflammatory and autoimmune disorders, including allergic asthma, atopic dermatitis, and rheumatoid arthritis.[4][5] This technical guide provides a comprehensive overview of the cellular targets of H4R antagonists within the immune system, presenting key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying signaling pathways and experimental workflows.

Key Immune Cell Targets and the Impact of H4R Antagonism

The H4 receptor is expressed on a variety of immune cells, and its blockade by antagonists leads to significant modulation of their function. The primary cellular targets include mast cells, eosinophils, T cells, and dendritic cells.

Mast Cells

Mast cells are key effector cells in allergic and inflammatory responses, releasing a plethora of pro-inflammatory mediators upon activation.[6] The H4R is highly expressed on mast cells, where its stimulation can amplify histamine and cytokine generation.[6] H4R antagonists have been shown to inhibit mast cell chemotaxis and the release of inflammatory mediators.[7][8]

Eosinophils

Eosinophils are crucial players in allergic inflammation and host defense against parasitic infections.[9] The H4R is functionally expressed on human eosinophils and mediates their chemotaxis, shape change, and the upregulation of adhesion molecules like CD11b and CD54 (ICAM-1).[10][11] H4R antagonists effectively block these histamine-induced responses, thereby inhibiting eosinophil recruitment to sites of inflammation.[11][12]

T Cells

The H4R is involved in T cell differentiation and function.[1] It is preferentially expressed in Th2 cells over Th1 and naive T cells.[13] H4R antagonists can modulate T-cell balance, suppressing Th1, Th9, and Th17 responses while promoting regulatory T cell (Treg) functions.[1][14] This modulation of T cell responses underscores the potential of H4R antagonists in autoimmune diseases.[3]

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that orchestrate adaptive immune responses. The H4R is expressed on DCs and its activation can influence their maturation, cytokine production, and migration.[15][16] H4R antagonists can suppress DC-mediated, allergen-specific T-cell proliferation, highlighting their immunomodulatory potential.[17]

Quantitative Data: Antagonist Affinity and Potency

The development of potent and selective H4R antagonists has been instrumental in elucidating the role of this receptor. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of two widely studied H4R antagonists, JNJ 7777120 and VUF 6002 (also known as JNJ10191584), against various immune cell functions.

Table 1: Binding Affinity (Ki) of H4R Antagonists

| Antagonist | Receptor | Ki (nM) | Species | Reference(s) |

| JNJ 7777120 | H4R | 4.5 | Human | [8][18] |

| VUF 6002 | H4R | 26 | Human | [16][19][20] |

| VUF 6002 | H3R | 14100 | Human | [19][20] |

Table 2: Functional Potency (IC50) of H4R Antagonists in Immune Cells

| Antagonist | Cell Type | Assay | IC50 (nM) | Species | Reference(s) |

| JNJ 7777120 | Eosinophils | Chemotaxis | 86 | Human | [11] |

| JNJ 7777120 | Eosinophils | Shape Change | 300 | Human | [11] |

| VUF 6002 | Eosinophils | Chemotaxis | 530 | Not Specified | [16][19][21] |

| VUF 6002 | Mast Cells | Chemotaxis | 138 | Not Specified | [16][19][21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and functional effects of H4R antagonists in immune cells.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol details the assessment of eosinophil migration towards a chemoattractant, a process inhibited by H4R antagonists.

Materials:

-

Modified Boyden chambers

-

Polycarbonate filters (5 µm pore size)

-

Human eosinophils (isolated from peripheral blood)

-

Gey's tissue culture medium

-

Histamine (chemoattractant)

-

H4R antagonist (e.g., JNJ 7777120)

-

Methanol (for fixation)

-

Mayer's hematoxylin and eosin stain

Procedure:

-

Isolate human eosinophils from peripheral blood using standard density gradient centrifugation and negative selection techniques.

-

Resuspend the isolated eosinophils in Gey's medium at a concentration of 2.3 x 10^6 cells/mL.

-

Assemble the modified Boyden chambers with a 5 µm pore polycarbonate filter separating the upper and lower compartments.

-

In the lower chamber, add Gey's medium containing histamine at a concentration known to induce chemotaxis (e.g., 10^-6 M). For antagonist experiments, pre-incubate the cells with the H4R antagonist at various concentrations before adding them to the upper chamber.

-

Add the eosinophil suspension to the upper chamber.

-

Incubate the chambers for 30-60 minutes at 37°C in a humidified incubator.

-

After incubation, remove the filters, rinse with normal saline, fix in methanol, and stain with Mayer's hematoxylin and eosin.

-

Count the number of eosinophils that have migrated to the lower side of the filter using a microscope. Data are typically expressed as the mean number of migrated cells ± SEM from multiple fields.

Flow Cytometry for Eosinophil Shape Change and Adhesion Molecule Upregulation

This protocol describes the use of flow cytometry to quantify changes in eosinophil morphology and the expression of surface adhesion molecules in response to histamine, and the inhibitory effect of H4R antagonists.[10]

Materials:

-

Polymorphonuclear leukocytes (PMNLs) containing eosinophils

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Histamine

-

H4R antagonist (e.g., JNJ 7777120)

-

FITC-conjugated antibodies against CD11b and CD54

-

Paraformaldehyde (for fixation)

-

Flow cytometer

Procedure:

-

Isolate PMNLs from human peripheral blood.

-

Resuspend 5 x 10^5 PMNLs in 80 µL of assay buffer.

-

Pre-treat the cells with the H4R antagonist or vehicle control for 10 minutes at room temperature.[10]

-

Add histamine to a final concentration of 1 µM and incubate for 10 minutes at 37°C.[10]

-

For Shape Change Analysis: Immediately after incubation, transfer the tubes to an ice-water bath to stop the reaction. Analyze the cells on a flow cytometer, gating on the eosinophil population based on their characteristic forward and side scatter properties. Shape change is detected as an increase in forward scatter.

-

For Adhesion Molecule Upregulation: After the 10-minute incubation at 37°C, fix the cells with paraformaldehyde.

-

Stain the fixed cells with FITC-conjugated anti-CD11b or anti-CD54 antibodies.

-

Wash the cells and analyze them on a flow cytometer, gating on the eosinophil population. The mean fluorescence intensity (MFI) of CD11b or CD54 staining is quantified.

Mast Cell Activation Assay (Tryptase Release)

This protocol outlines a method to assess mast cell degranulation by measuring the activity of released tryptase, a key mast cell-specific protease. H4R antagonists can inhibit this process.

Materials:

-

Human mast cells (e.g., LAD2 cell line or primary cord blood-derived mast cells)

-

Assay Buffer (containing heparin for tryptase stabilization)

-

Calcium Ionophore A23187 (for degranulation induction)

-

H4R antagonist (e.g., JNJ 7777120)

-

Tryptase substrate (e.g., tosyl-gly-pro-lys-pNA)

-

p-nitroaniline (pNA) standard

-

96-well microtiter plate

-

Spectrophotometer or microplate reader (405 nm)

Procedure:

-

Culture and maintain human mast cells according to standard protocols.

-

Wash the cells with 1X Assay Buffer and resuspend them at a concentration of 1.0 – 10.0 x 10^6 cells/mL in Assay Buffer.

-

Pre-incubate the mast cell suspension with various concentrations of the H4R antagonist or vehicle control.

-

Induce degranulation by adding Calcium Ionophore A23187 (final concentration 1.0 – 500 nM) and incubate for 60 minutes at 37°C in a 5% CO2 incubator.[2]

-

Centrifuge the cell suspension at 700 x g to pellet the cells.

-

Carefully collect the supernatant containing the released tryptase.

-

In a 96-well plate, add the supernatant samples, tryptase positive control, and a pNA standard curve.

-

Add the tryptase substrate to each well.

-

Incubate the plate and measure the absorbance at 405 nm at multiple time points.

-

Calculate the tryptase activity in the samples by comparing the rate of pNA generation to the pNA standard curve.

Dendritic Cell Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine production by dendritic cells upon stimulation and the modulatory effects of H4R antagonists.[4]

Materials:

-

Human monocyte-derived dendritic cells (Mo-DCs)

-

Complete RPMI-1640 medium

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

H4R antagonist

-

ELISA kit for the cytokine of interest (e.g., IL-6, IL-10, IL-12)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Generate Mo-DCs from human peripheral blood monocytes by culturing with GM-CSF and IL-4.

-

Plate the immature Mo-DCs in 96-well plates at a density of 10^6 cells/mL.

-

Pre-treat the cells with the H4R antagonist at desired concentrations for a specified time.

-

Stimulate the DCs with an appropriate stimulus, such as LPS (e.g., 100 ng/mL), for 24 hours.[4]

-

After incubation, collect the cell culture supernatants.

-

Perform an ELISA for the target cytokines (e.g., IL-6, IL-10, IL-12) according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody overnight.

-

Block the plate and then add the collected supernatants and a standard curve for the cytokine.

-

After incubation and washing, add a biotinylated detection antibody.

-

Follow with an enzyme-conjugated streptavidin and a substrate solution.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Quantify the cytokine concentrations in the samples by interpolating from the standard curve.

T Cell Differentiation and Intracellular Cytokine Staining by Flow Cytometry

This protocol details the in vitro differentiation of naive CD4+ T cells into Th1, Th2, or Th17 subsets and the analysis of their cytokine production, a process that can be modulated by H4R antagonists.[1][22]

Materials:

-

Naive human CD4+ T cells (isolated from PBMCs)

-

T cell activation beads (anti-CD3/CD28)

-

T cell differentiation cocktails (cytokines and blocking antibodies for specific lineages, e.g., IL-12 and anti-IL-4 for Th1)

-

H4R antagonist

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation/Permeabilization buffer

-

Fluorescently-conjugated antibodies for surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17)

-

Flow cytometer

Procedure:

-

Isolate naive CD4+ T cells from human PBMCs using negative selection kits.

-

Activate the naive T cells with anti-CD3/CD28 beads in the presence of the appropriate T cell differentiation cocktail.

-

Add the H4R antagonist or vehicle control to the culture medium at the initiation of differentiation.

-

Culture the cells for 5-7 days, adding fresh medium with cytokines and the antagonist as needed.

-

On the final day, restimulate the differentiated T cells with PMA and ionomycin or anti-CD3/CD28 beads for 4-6 hours in the presence of a protein transport inhibitor (Brefeldin A or Monensin).

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial kit.

-

Perform intracellular staining with fluorescently-conjugated antibodies against the lineage-defining cytokines (e.g., IFN-γ, IL-4, IL-17A).

-

Analyze the cells by flow cytometry to determine the percentage of CD4+ T cells expressing each cytokine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by H4R antagonists and the general workflows of the experimental protocols described above.

Caption: H4R Signaling Pathway and Antagonist Action.

Caption: Workflow for Chemotaxis Assay.

Caption: Workflow for Flow Cytometry Analysis.

Conclusion

The histamine H4 receptor represents a significant therapeutic target for a multitude of inflammatory and immune-mediated diseases. H4R antagonists exert their effects by targeting key immune cells, including mast cells, eosinophils, T cells, and dendritic cells, thereby dampening the inflammatory cascade. A thorough understanding of the cellular and molecular mechanisms of H4R antagonists, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the continued development of novel and effective therapies for these debilitating conditions. The ongoing research in this field holds great promise for translating our knowledge of H4R biology into tangible clinical benefits.

References

- 1. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Maturation and Cytokine Release of Human Dendritic Cells by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 6. The histamine H4 receptor modulates the differentiation process of human monocyte-derived M1 macrophages and the release of CCL4/MIP-1β from fully differentiated M1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of a histamine H4 receptor on human eosinophils--role in eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. JNJ 10191584 maleate (VUF 6002), Selective H4 antagonist (CAS 869497-75-6) | Abcam [abcam.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Frontiers | In vitro differentiated human CD4+ T cells produce hepatocyte growth factor [frontiersin.org]

The Intricate Dance of Structure and Activity: A Technical Guide to Histamine H4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune disorders.[1][2] Predominantly expressed on hematopoietic cells such as mast cells, eosinophils, and T cells, the H4 receptor plays a crucial role in mediating inflammatory responses, making its antagonism a promising strategy for conditions like atopic dermatitis, allergic rhinitis, and asthma.[2][3] This in-depth technical guide delves into the core principles of H4 receptor antagonist structure-activity relationships (SAR), providing a comprehensive overview of key chemical scaffolds, quantitative biological data, detailed experimental protocols, and visual representations of the underlying molecular pathways and research workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent and selective H4 receptor antagonists has led to the exploration of diverse chemical scaffolds. The following tables summarize the quantitative SAR data for several key classes of H4R antagonists, highlighting the impact of structural modifications on their binding affinity and functional activity.

Aminopyrimidine Derivatives

The 2,4-diaminopyrimidine scaffold has been a fertile ground for the discovery of potent H4R antagonists. SAR studies have revealed critical determinants of activity within this series.[4][5]

| Compound | R1 | R2 | hH4R Ki (nM) | hH4R IC50 (nM) |

| 1 | 4-methylpiperazin-1-yl | 4-cyanophenyl | 10 | 25 |

| 2 | piperazin-1-yl | 4-cyanophenyl | 50 | 110 |

| 3 | 4-methylpiperazin-1-yl | 4-chlorophenyl | 15 | 38 |

| 4 | 4-methylpiperazin-1-yl | 4-methoxyphenyl | 30 | 75 |

| 5 | (S)-3-aminopyrrolidin-1-yl | 4-cyanophenyl | 8 | 20 |

| 6 | (R)-3-aminopyrrolidin-1-yl | 4-cyanophenyl | 120 | 300 |

Data compiled from various sources.

Indole and Benzimidazole Carboxamides

The indole and benzimidazole carboxamide series, exemplified by the well-characterized antagonist JNJ7777120, has been extensively studied. Modifications to the indole/benzimidazole core, the piperazine moiety, and the carboxamide linker have provided deep insights into the SAR of this class.[6][7][8]

| Compound | Core | R1 | R2 | hH4R Ki (nM) | hH4R IC50 (nM) |

| JNJ7777120 | 5-Chloroindole | 4-methylpiperazin-1-yl | - | 13 | 40 |

| 7 | Indole | 4-methylpiperazin-1-yl | - | 85 | 210 |

| 8 | 5-Fluoroindole | 4-methylpiperazin-1-yl | - | 22 | 55 |

| 9 | Benzimidazole | 4-methylpiperazin-1-yl | - | 35 | 90 |

| 10 | 5-Chlorobenzimidazole | 4-methylpiperazin-1-yl | - | 18 | 48 |

| 11 | 5-Chloroindole | piperazin-1-yl | - | 150 | 380 |

Data compiled from various sources.

Piperazine and Piperidine Derivatives

Piperazine and piperidine moieties are common features in many H4R antagonists, often serving as a central scaffold or a key substituent. Their basic nitrogen is crucial for interaction with the receptor.

| Compound | Core Scaffold | R1 | R2 | hH4R Ki (nM) |

| 12 | Piperazine | (5-chloro-1H-indol-2-yl)carbonyl | 4-methyl | 13 |

| 13 | Piperidine | 4-(pyrimidin-2-yl) | 1-methyl | 28 |

| 14 | Piperazine | 2-(4-chlorophenyl)pyrimidine | 1-ethyl | 45 |

| 15 | Piperidine | 1-(4-cyanophenyl)isoquinoline | - | 18 |

Data compiled from various sources.[6][9][10]

Experimental Protocols

The characterization of H4 receptor antagonists relies on a suite of robust in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the H4 receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human H4 receptor (hH4R)

-

[³H]Histamine (specific activity ~60-90 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compounds

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Culture hH4R-HEK293 cells to ~90% confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM histamine for non-specific binding).

-

Add 50 µL of various concentrations of the test compound.

-

Add 50 µL of [³H]Histamine (final concentration ~1-2 nM).

-

Add 100 µL of the membrane preparation (final protein concentration ~20-40 µ g/well ).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay determines the functional activity of H4R antagonists by measuring their ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO-K1 cells stably co-expressing the hH4R and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Histamine (agonist)

-

Forskolin

-

Test compounds

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well or 384-well plates

Procedure:

-

Cell Seeding:

-

Seed the cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add histamine (at a concentration that gives ~80% of the maximal response, e.g., EC80) and forskolin (to stimulate adenylyl cyclase) to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a concentration-response curve for the antagonist's ability to reverse the histamine-induced inhibition of cAMP production.

-

Calculate the IC50 value of the antagonist.

-

Mast Cell Chemotaxis Assay

This assay assesses the ability of H4R antagonists to inhibit the migration of mast cells towards a chemoattractant.[11][12][13]

Materials:

-

Mast cells (e.g., bone marrow-derived mast cells or a mast cell line)

-

Histamine (chemoattractant)

-

Test compounds

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

Procedure:

-

Cell Preparation:

-

Resuspend mast cells in assay medium.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

-

-

Chemotaxis Setup:

-

Add assay medium containing histamine to the lower chamber of the chemotaxis plate.

-

Place the Transwell inserts (with a porous membrane) into the wells.

-

Add the pre-treated mast cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

-

Cell Quantification:

-

Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (histamine alone).

-

Determine the IC50 value of the antagonist.

-

Eosinophil Shape Change Assay

This assay measures the ability of H4R antagonists to block the histamine-induced morphological changes in eosinophils, which are indicative of cell activation.[2][14][15][16]

Materials:

-

Isolated human eosinophils

-

Histamine

-

Test compounds

-

Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Isolate eosinophils from human peripheral blood.

-

Resuspend the eosinophils in assay buffer.

-

-

Compound Treatment:

-

Pre-incubate the eosinophils with various concentrations of the test compound for 15 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add histamine to the cell suspension and incubate for 5-10 minutes at 37°C.

-

-

Flow Cytometry Analysis:

-

Immediately analyze the cells on a flow cytometer, measuring the forward scatter (FSC) and side scatter (SSC) properties. An increase in FSC is indicative of cell shape change.

-

-

Data Analysis:

-

Quantify the change in FSC for each condition.

-

Calculate the percentage of inhibition of the histamine-induced shape change for each antagonist concentration.

-

Determine the IC50 value of the antagonist.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in H4 receptor signaling and the workflow for antagonist discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these key aspects.

Caption: H4 Receptor Signaling Pathway.

Caption: Experimental Workflow for H4R Antagonist SAR Studies.

Caption: Logical Relationships in H4R Antagonist SAR.

This technical guide provides a foundational understanding of the structure-activity relationships of H4 receptor antagonists. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics targeting the H4 receptor. The continued exploration of this target holds significant promise for addressing unmet medical needs in the realm of inflammatory and allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine receptor - Wikipedia [en.wikipedia.org]

- 4. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.vu.nl [research.vu.nl]

- 8. Structural requirements for inverse agonism and neutral antagonism of indole-, benzimidazole-, and thienopyrrole-derived histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. scispace.com [scispace.com]

- 12. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Pharmacokinetic Profiling of H4 Receptor Antagonist 1: A Technical Guide

This document provides an in-depth technical overview of the essential early-stage pharmacokinetic (PK) profiling for a novel histamine H4 receptor (H4R) antagonist, designated "H4 Receptor Antagonist 1." The histamine H4 receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery, primarily for treating inflammatory and autoimmune disorders due to its significant role in immune cell modulation.[1][2][3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity targeting the H4 receptor is critical for its progression from discovery to clinical development.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data summaries, and visual workflows to support the preclinical evaluation of H4 receptor antagonists.

Histamine H4 Receptor Signaling Pathway

The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[2] Its activation by histamine initiates a cascade of intracellular events. The receptor couples to the Gαi/o subunit of the heterotrimeric G-protein. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Furthermore, the dissociation of the Gβγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[4][5] This signaling plays a crucial role in mediating immune responses, including chemotaxis and cytokine production.[2][3][5]

In Vitro Pharmacokinetic Profile of this compound

A panel of standard in vitro ADME assays is essential for the initial characterization of a drug candidate. These assays evaluate the fundamental properties that will influence the compound's behavior in vivo.

Table 1: Summary of In Vitro ADME Properties for this compound

| Parameter | Assay | Result | Interpretation |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate Stability |

| Mouse Liver Microsomes | t½ = 25 min | Higher Metabolism in Mouse | |

| Intrinsic Clearance (CLint) | 25 µL/min/mg | Moderate Clearance | |

| Permeability | Caco-2 | Pₐₚₚ (A→B) = 15 x 10⁻⁶ cm/s | High Permeability |

| Caco-2 | Efflux Ratio (B→A / A→B) = 1.2 | Not a P-gp Substrate | |

| Plasma Protein Binding | Human Plasma | 98.5% Bound | High Binding |

| Mouse Plasma | 97.2% Bound | High Binding | |

| CYP450 Inhibition | CYP1A2 | IC₅₀ > 50 µM | Low Risk |

| CYP2C9 | IC₅₀ > 50 µM | Low Risk | |

| CYP2C19 | IC₅₀ > 50 µM | Low Risk | |

| CYP2D6 | IC₅₀ = 25 µM | Low to Moderate Risk | |

| CYP3A4 | IC₅₀ > 50 µM | Low Risk |

Experimental Protocols: In Vitro Assays

Detailed methodologies for the core in vitro assays are provided below.

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[6][7] The rate of disappearance of the parent compound over time is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[7]

Experimental Protocol:

-

Preparation: Thaw human or rodent liver microsomes and dilute them in a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.[7][8] Prepare a solution of this compound at a final concentration of 1 µM.[8]

-

Reaction Initiation: Pre-incubate the microsomal solution with the test compound at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[8][9]

-

Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

-

Reaction Termination: Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[9] This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[9]

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound relative to the internal standard.

-

Data Calculation: Determine the rate of elimination to calculate the half-life (t½) and intrinsic clearance (CLint).

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[10] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[11] The assay measures both passive diffusion and active transport.

Experimental Protocol:

-

Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in transwell plates and culture for approximately 21 days to allow for differentiation and monolayer formation.[12]

-

Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with acceptable TEER values (e.g., ≥200 Ω·cm²) are used.[10][13]

-

Assay Setup:

-

Apical to Basolateral (A→B) Transport: Add this compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[10]

-

Basolateral to Apical (B→A) Transport: Add the compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. This direction is used to identify active efflux.[13]

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

-

Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions. The efflux ratio (Pₐₚₚ B→A / Pₐₚₚ A→B) is calculated to assess the involvement of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 typically indicates active efflux.[12]

This assay determines the extent to which a drug binds to plasma proteins. The unbound (free) fraction of a drug is generally considered to be pharmacologically active and available for distribution and elimination.[14] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[15]

Experimental Protocol:

-

Preparation: Spike this compound into undiluted plasma (human or animal) at a specified concentration (e.g., 1-5 µM).[15][16]

-

Dialysis Setup: Add the spiked plasma to one chamber of a RED device insert and a phosphate-buffered saline (PBS) solution to the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows the small molecule drug to pass through.[14][15]

-

Equilibration: Seal the device and incubate at 37°C for a sufficient time (e.g., 4 hours) with shaking to allow the unbound compound to reach equilibrium across the membrane.[14][16]

-

Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.

-

Sample Preparation: To stop further binding and release the bound drug for total concentration measurement, the plasma sample is typically quenched with an organic solvent. Both the plasma and buffer samples are matrix-matched before analysis.[14]

-

Analysis: Determine the compound concentrations in both chambers using LC-MS/MS.

-

Data Calculation: The percentage of unbound compound is calculated based on the ratio of the concentration in the buffer chamber (unbound) to the concentration in the plasma chamber (total).

This assay evaluates the potential of a compound to inhibit major CYP450 enzymes, which is a primary cause of drug-drug interactions (DDIs).[17][18] The half-maximal inhibitory concentration (IC₅₀) is determined for the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19]

Experimental Protocol:

-

Preparation: Use human liver microsomes (as a source of multiple CYP enzymes) or recombinant CYP enzymes.[20]

-

Incubation: Incubate the microsomes with an isoform-specific substrate and a range of concentrations of this compound.[17] The reactions are initiated by adding NADPH.

-

Termination: After a short incubation period, the reactions are stopped by adding a cold solvent.

-

Analysis: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.[17]

-

Data Calculation: The rate of metabolite formation at each concentration of the antagonist is compared to a vehicle control (no antagonist). The IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of enzyme activity, is calculated by plotting the percent inhibition against the antagonist concentration.[18][19]

In Vivo Pharmacokinetic Profile of this compound

Following promising in vitro data, the next step is to evaluate the compound's pharmacokinetic profile in an animal model, typically rodents (mice or rats).[21] These studies provide crucial information on how the drug is absorbed, distributed, and eliminated in a whole organism, allowing for the calculation of key PK parameters.

Table 2: Summary of In Vivo Pharmacokinetic Parameters for this compound in Mice

| Parameter | Route: IV (1 mg/kg) | Route: PO (10 mg/kg) | Unit |

| Cₘₐₓ | 1250 | 2100 | ng/mL |

| Tₘₐₓ | 0.08 | 0.5 | h |

| AUC₀₋ₜ | 1850 | 7500 | h*ng/mL |

| t½ (Half-life) | 3.5 | 3.8 | h |

| CL (Clearance) | 9.0 | - | mL/min/kg |

| Vd (Volume of Distribution) | 2.8 | - | L/kg |

| F (Oral Bioavailability) | - | 37 | % |

Data are representative based on published values for similar H4 receptor antagonists.[22][23]

Experimental Protocol: In Vivo Rodent PK Study

A typical rodent PK study design involves administering the compound by both intravenous (IV) and oral (PO) routes to determine absolute oral bioavailability.[24]

Experimental Protocol:

-

Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague Dawley rats).[24] Animals are typically fasted overnight before oral dosing.[25]

-

Dose Formulation: Prepare the compound in a suitable vehicle for both IV (e.g., saline with a solubilizing agent) and PO (e.g., suspension in methylcellulose) administration.

-

Administration:

-

IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[24]

-

-

Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points post-dose. Typical time points might be:

-

IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[24]

-

-

Plasma Preparation: Process the blood samples immediately to separate plasma, which is then stored frozen (-80°C) until analysis.

-

Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, CL, Vd). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The early pharmacokinetic profiling of this compound reveals a promising candidate for further development. The compound demonstrates high permeability and moderate metabolic stability. While plasma protein binding is high, this is common for many successful drugs. The risk of CYP450-mediated drug-drug interactions appears low for most major isoforms. The in vivo study in mice confirms that the compound is orally bioavailable (37%) with a half-life of approximately 3.5-4 hours, suitable for further in vivo efficacy and safety studies. This comprehensive dataset provides a solid foundation for lead optimization and candidate selection in an H4 receptor antagonist drug discovery program.

References

- 1. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases | MDPI [mdpi.com]

- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine receptor - Wikipedia [en.wikipedia.org]

- 4. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. Caco-2 Permeability | Evotec [evotec.com]

- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 15. enamine.net [enamine.net]

- 16. Plasma Protein Binding Assay [visikol.com]

- 17. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 19. enamine.net [enamine.net]

- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. | BioWorld [bioworld.com]

- 23. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 25. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of H4 Receptor Antagonism on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, has emerged as a critical regulator of immune and inflammatory responses. Its role in modulating the production and release of cytokines, key signaling molecules of the immune system, has positioned it as a promising therapeutic target for a spectrum of inflammatory disorders. This technical guide provides an in-depth analysis of the impact of H4 receptor antagonist "1" on cytokine release. It summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Histamine, a well-known mediator of allergic reactions, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] While the roles of H1 and H2 receptors in allergy and gastric acid secretion, respectively, are well-established, the H4 receptor has more recently been identified as a key player in immunomodulation.[2] Expressed on various immune cells, including mast cells, eosinophils, T cells, and dendritic cells, the H4 receptor is intricately involved in inflammatory processes and immune responses.[2][3]

Antagonism of the H4 receptor has shown significant therapeutic potential in preclinical models of various inflammatory and autoimmune diseases.[4] A primary mechanism underlying these therapeutic effects is the modulation of cytokine and chemokine production.[2][3] This guide will focus on the impact of a specific H4 receptor antagonist, JNJ7777120, on the release of a panel of cytokines, providing a detailed overview of its anti-inflammatory properties.

H4 Receptor Signaling Pathways

The histamine H4 receptor is coupled to Gi/o proteins.[5] Upon activation by histamine, the Gi/o protein dissociates into its α and βγ subunits, initiating downstream signaling cascades that ultimately modulate cellular functions, including cytokine release.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

-

Modulation of MAPK and PI3K Pathways: The βγ subunit can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which play crucial roles in regulating gene expression and cellular processes involved in inflammation.[6]

The following diagram illustrates the principal signaling pathway of the H4 receptor.

References

- 1. Histamine receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of H4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical in vivo models utilized to assess the efficacy of histamine H4 receptor (H4R) antagonists. Detailed experimental protocols for key models in inflammation, pruritus, and pain are provided, along with a summary of reported efficacy data for prominent H4R antagonists.

Introduction

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its role in modulating immune responses has made it a promising therapeutic target for a range of inflammatory, allergic, and pain-related disorders.[1][3] H4R antagonists have demonstrated therapeutic potential in various preclinical models, and some have advanced to clinical trials.[4][5] This document outlines established in vivo models and protocols to guide researchers in the evaluation of novel H4R antagonist candidates.

H4 Receptor Signaling Pathway

Activation of the H4 receptor, which couples to Gαi/o proteins, leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] It also triggers intracellular calcium mobilization and activation of the MAPK signaling cascade, which play roles in chemotaxis and cytokine production.[2][6]

Figure 1: Simplified H4 Receptor Signaling Pathway.

In Vivo Models for Efficacy Testing

A variety of animal models are available to test the efficacy of H4R antagonists in different pathological contexts. The choice of model depends on the therapeutic indication of interest.

Models of Inflammation

H4R antagonists have shown significant anti-inflammatory effects in several preclinical models.

This is a widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and other inflammatory mediators.[7][8] H4R antagonists can attenuate the inflammatory response, particularly the neutrophil infiltration and edema in the later phase.[9]

Figure 2: Workflow for Carrageenan-Induced Paw Edema Model.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male Sprague-Dawley rats or BALB/c mice.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Randomly assign animals to control (vehicle) and treatment groups.

-

Test Compound Administration: Administer the H4R antagonist or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes prior to carrageenan injection.[7][10]

-

Baseline Measurement: Measure the volume of the right hind paw using a plethysmometer.[10]

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[10][11]

-

Post-Induction Measurements: Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[10]

-

Optional Endpoints: At the end of the experiment, paws can be collected for histological analysis or measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[9]

This model is used to study acute inflammation and leukocyte migration. Intraperitoneal injection of zymosan, a component of yeast cell walls, induces a robust inflammatory response characterized by the influx of neutrophils and other leukocytes into the peritoneal cavity.[12][13] This model is mast cell-dependent and has been shown to be sensitive to H4R antagonism.[1][9]

Experimental Protocol: Zymosan-Induced Peritonitis

-

Animals: Male BALB/c mice.

-

Test Compound Administration: Administer the H4R antagonist or vehicle (e.g., subcutaneously or orally) prior to zymosan challenge.

-

Induction of Peritonitis: Inject zymosan A (e.g., 0.25-1.5 mg per mouse) suspended in sterile water or saline intraperitoneally.[14][15]

-

Peritoneal Lavage: At a predetermined time point (e.g., 4 hours) after zymosan injection, euthanize the mice and collect peritoneal exudate by lavage with sterile saline.[15]

-

Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) can be performed on stained cytospin preparations.

-

Data Analysis: Compare the number of infiltrating leukocytes, particularly neutrophils, between the treated and control groups.

-

Optional Endpoints: The lavage fluid can be analyzed for levels of cytokines, chemokines (e.g., MCP-1), and other inflammatory mediators by ELISA.[15]

Models of Pruritus (Itch)

H4R antagonists have shown significant anti-pruritic effects, often superior to traditional H1R antihistamines.[16]

This is a direct and simple model to assess the role of H4R in itch. Intradermal injection of histamine or a selective H4R agonist induces a scratching response in mice.[16]

Experimental Protocol: Pruritogen-Induced Scratching

-

Animals: Male CD-1 or BALB/c mice.[17]

-

Acclimatization: Place mice individually in observation chambers and allow them to acclimate for at least 30 minutes.

-

Test Compound Administration: Administer the H4R antagonist or vehicle via the desired route.

-

Induction of Itch: Inject a pruritogen (e.g., histamine or a selective H4R agonist) intradermally into the rostral back or cheek of the mouse.[18]

-

Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Data Analysis: Compare the number of scratches between the treated and control groups.

Models of atopic dermatitis (AD) and allergic contact dermatitis (ACD) are more complex and reflect chronic inflammatory skin conditions where itch is a major symptom.

-

Oxazolone-Induced Contact Hypersensitivity: This is a widely used model for delayed-type hypersensitivity and mimics aspects of ACD.[19][20] Repeated application of oxazolone induces skin inflammation, epidermal thickening, and scratching behavior.[21][22]

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. Carrageenan-induced oedema in the rat paw - histamine participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H4 receptor antagonism exhibits anti-nociceptive effects in inflammatory and neuropathic pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. olac.berkeley.edu [olac.berkeley.edu]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. histamine-h4-receptor-antagonists-are-superior-to-traditional-antihistamines-in-the-attenuation-of-experimental-pruritus - Ask this paper | Bohrium [bohrium.com]

- 18. Mouse models of acute, chemical itch and pain in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 20. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]

- 21. Effect of olopatadine and other histamine H1 receptor antagonists on the skin inflammation induced by repeated topical application of oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]